3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
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Overview
Description
Indole derivatives, such as the one you mentioned, are a class of compounds that have a wide range of biological activities . They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The compound you mentioned is a thiourea derivative, which are known for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzopyrrole nucleus (indole), which is aromatic in nature due to the presence of 10 π-electrons . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Synthesis and Chemotherapeutic Potential
Indolylalkylthioureas, compounds closely related to the chemical structure , have been synthesized and evaluated for their chemotherapeutic properties. For instance, the reaction of 5-methoxytryptamine with aryl isothiocyanates has led to the synthesis of unsymmetrical disubstituted N-β-3-indolylethyl-N'-phenylthioureas. These compounds have been subjected to chemotherapeutic studies, highlighting their potential in drug development (Pershin et al., 2004).
Antimicrobial and Antioxidant Activities
Research on thiourea derivatives, including those structurally similar to the compound , has also explored their antimicrobial and antioxidant activities. Biginelli reaction derivatives have been synthesized, showcasing moderate to good antioxidant and antimicrobial properties. This emphasizes the potential application of such compounds in developing new antimicrobial agents with additional benefits like antioxidant properties (Youssef & Amin, 2012).
Pharmacological Activities
The synthesis and pharmacological evaluation of indole derivatives, including thioureas, indicate a broad spectrum of potential therapeutic applications. These compounds have been designed and synthesized, with some showing significant antiparkinsonian activity and neuroprotective properties. This suggests their usefulness in developing treatments for neurological disorders such as Parkinson's disease (Azam et al., 2009).
Tuberculostatic Activity
Indolylalkylthioureas have been studied for their tuberculostatic activity, demonstrating the potential of these compounds in addressing tuberculosis. This research avenue showcases the potential application of compounds like "3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea" in developing new treatments for bacterial infections (Pershin et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-7-26-25(33)28(15-17-12-22(30-4)24(32-6)23(13-17)31-5)11-10-19-16(2)27-21-9-8-18(29-3)14-20(19)21/h8-9,12-14,27H,7,10-11,15H2,1-6H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMTHOLNJFPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CCC1=C(NC2=C1C=C(C=C2)OC)C)CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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